2-(3-chloro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide
Overview
Description
2-(3-chloro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide is an organic compound characterized by its complex structure, which includes a chloro-substituted aniline ring, a methylsulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide typically involves multiple steps:
Formation of the Aniline Derivative: The starting material, 3-chloroaniline, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 3-chloro-N-methylsulfonylaniline.
Acylation Reaction: The 3-chloro-N-methylsulfonylaniline is then subjected to an acylation reaction with 2-methylpropylacetyl chloride in the presence of a base like pyridine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the chloro group or the acetamide moiety, potentially yielding amine or alcohol derivatives.
Substitution: The chloro group on the aniline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(3-chloro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industrial Chemistry: It serves as a precursor in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3-chloro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-chloroanilino)-N-(2-methylpropyl)acetamide: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
2-(3-chloro-N-methylsulfonylanilino)acetamide: Lacks the 2-methylpropyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(3-chloro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide is unique due to the presence of both the chloro and methylsulfonyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(3-chloro-N-methylsulfonylanilino)-N-(2-methylpropyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S/c1-10(2)8-15-13(17)9-16(20(3,18)19)12-6-4-5-11(14)7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFGRKIWRQJZQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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